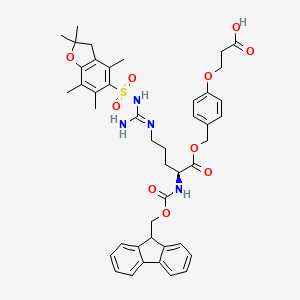
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .
Synthesis Analysis
The synthesis of “this compound” involves the incorporation of Fmoc-Arg(Pbf)-OH, one of the most problematic amino acids, into a growing peptide chain . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides . A new derivative, Fmoc-Arg(MIS)-OH, with improved deprotection kinetics compared with Fmoc-Arg(Pbf)-OH has been introduced .Molecular Structure Analysis
The molecular structure of “this compound” is important for its function. Peptides containing α,α-disubstituted α-amino acids had similar resistance to protease digestion but showed different secondary structures . Intracellular uptake assays revealed that the helicity of peptides was important for their cell-penetrating abilities .Chemical Reactions Analysis
The chemical reactions involving “this compound” are crucial for its function. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are important for its function. It has a molecular weight of 648.77 g/mol .Mécanisme D'action
Target of Action
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with arginine .
Mode of Action
This compound is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amino end of the arginine, and the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidine group of arginine .
Action Environment
Environmental factors such as pH and temperature could influence the stability of this compound and its efficacy in peptide bond formation. Additionally, the presence of other reactive groups could potentially interfere with its function in peptide synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a useful tool for peptide and protein synthesis in the lab. It is relatively stable and has a low propensity for racemization, making it ideal for use in lab experiments. However, it is also relatively expensive and requires specialized equipment and techniques to synthesize.
Orientations Futures
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is an important tool for peptide and protein synthesis and medicinal chemistry. Future research should focus on optimizing the synthesis of the amino acid derivative, as well as exploring its potential applications in drug discovery and development. Other potential areas of research include exploring its ability to interact with enzymes and other proteins, as well as its potential therapeutic applications.
Méthodes De Synthèse
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is synthesized using a two-step process. In the first step, the Fmoc group is attached to the amino acid by reacting it with a base in the presence of a protecting group. In the second step, the protecting group is removed and the amino acid is coupled to the desired molecule. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Applications De Recherche Scientifique
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is used in scientific research as a building block for peptides and proteins. It is also used in medicinal chemistry to study the biological activity of peptides and proteins. In addition, it is used in the development of new drugs and drug delivery systems.
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSPAYCSZWOGZ-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

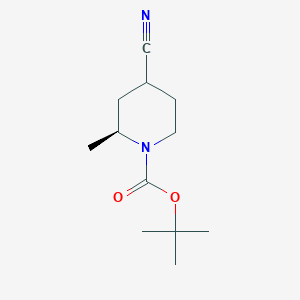


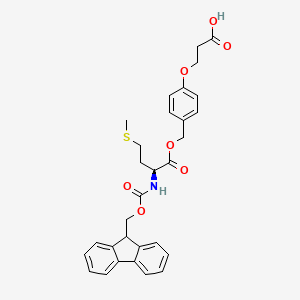


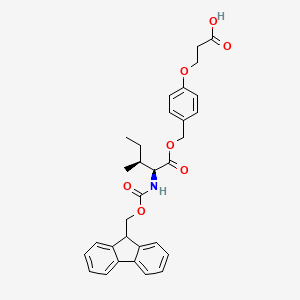
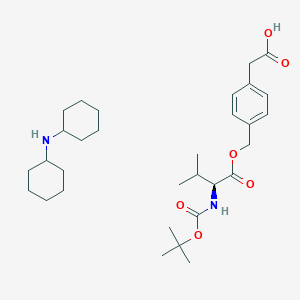
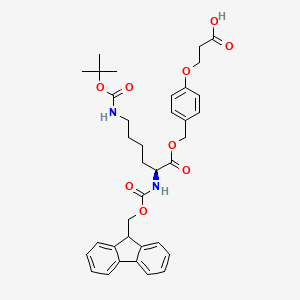
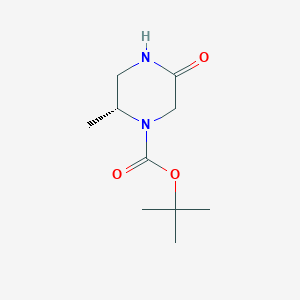
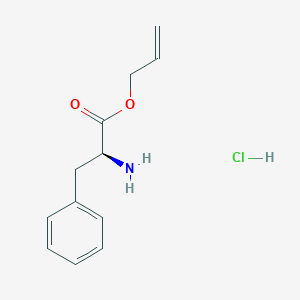
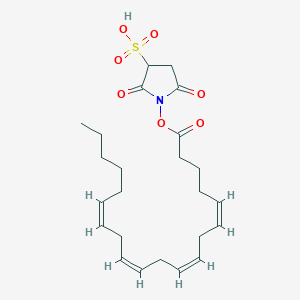

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)